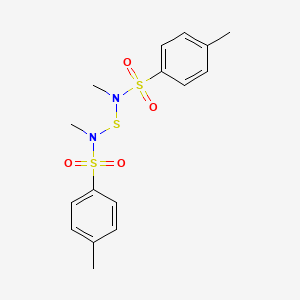![molecular formula C14H21NO2 B14497863 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 65021-85-4](/img/structure/B14497863.png)
3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol is a compound characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenyl group and a propanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of 4-methoxyphenylacetonitrile with a suitable amine to form the pyrrolidine ring, followed by reduction and subsequent functionalization to introduce the propanol side chain .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the aromatic ring.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 2-phenyl-3-pyrrolidin-1-yl-propan-1-ol
- 1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (Nicotine)
Comparison: 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
65021-85-4 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
3-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-14-8-6-13(7-9-14)15-10-2-4-12(15)5-3-11-16/h6-9,12,16H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
AHHHWLZDGQRIOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCCC2CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


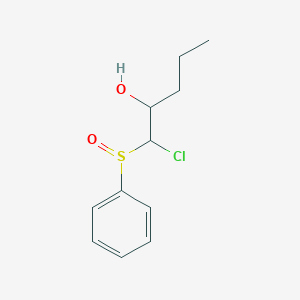

![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
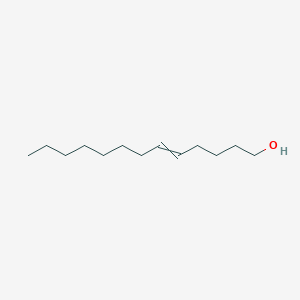
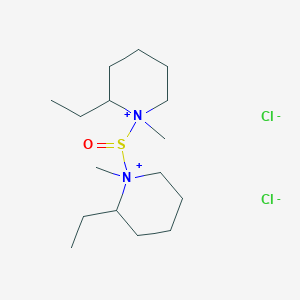
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
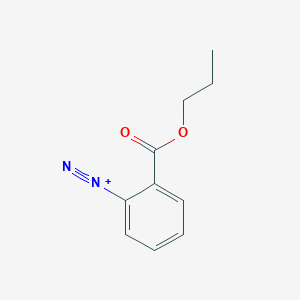

![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
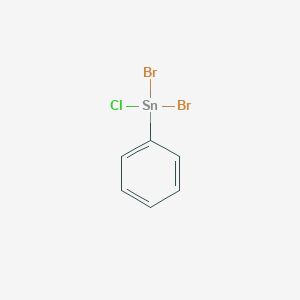
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
